1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one
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Overview
Description
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is an organic compound with a complex structure that includes phenyl groups, a heptadienone backbone, and a trimethylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,7-Diphenyl-4,6-heptadien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ether group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in different reactions. The phenyl groups and the heptadienone backbone can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-4,6-heptadien-3-one: Lacks the trimethylsilyl ether group, making it less stable in certain reactions.
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one: Contains hydroxyl groups instead of the trimethylsilyl ether, affecting its solubility and reactivity.
Uniqueness
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is unique due to the presence of the trimethylsilyl ether group, which enhances its stability and solubility compared to similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
649772-08-7 |
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Molecular Formula |
C22H26O2Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,7-diphenyl-3-trimethylsilyloxyhepta-4,6-dien-1-one |
InChI |
InChI=1S/C22H26O2Si/c1-25(2,3)24-21(18-22(23)20-15-8-5-9-16-20)17-11-10-14-19-12-6-4-7-13-19/h4-17,21H,18H2,1-3H3 |
InChI Key |
OJUQOOCNPBISLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CC(=O)C1=CC=CC=C1)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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